molecular formula C17H17ClO5 B15002481 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine

Cat. No.: B15002481
M. Wt: 336.8 g/mol
InChI Key: FSCSXZQJLHHMAN-UHFFFAOYSA-N
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Description

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine is a complex organic compound with a unique structure that includes a benzodioxine core substituted with a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxyphenol with chloromethyl methyl ether to form the corresponding chloromethyl ether. This intermediate is then reacted with 4H-1,3-benzodioxine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxindole
  • 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine stands out due to its unique combination of a benzodioxine core with a chlorinated phenoxy group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

6-chloro-8-[(2,6-dimethoxyphenoxy)methyl]-4H-1,3-benzodioxine

InChI

InChI=1S/C17H17ClO5/c1-19-14-4-3-5-15(20-2)17(14)22-9-12-7-13(18)6-11-8-21-10-23-16(11)12/h3-7H,8-10H2,1-2H3

InChI Key

FSCSXZQJLHHMAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC2=CC(=CC3=C2OCOC3)Cl

Origin of Product

United States

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